

Tosedostat: An In-depth Analysis of Early-Phase Clinical Trial Results

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Compound of Interest

Compound Name: Tosedostat

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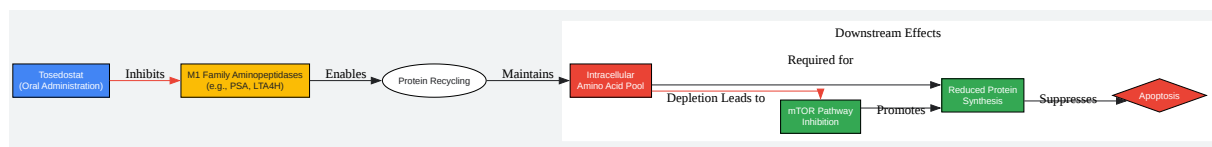
Introduction

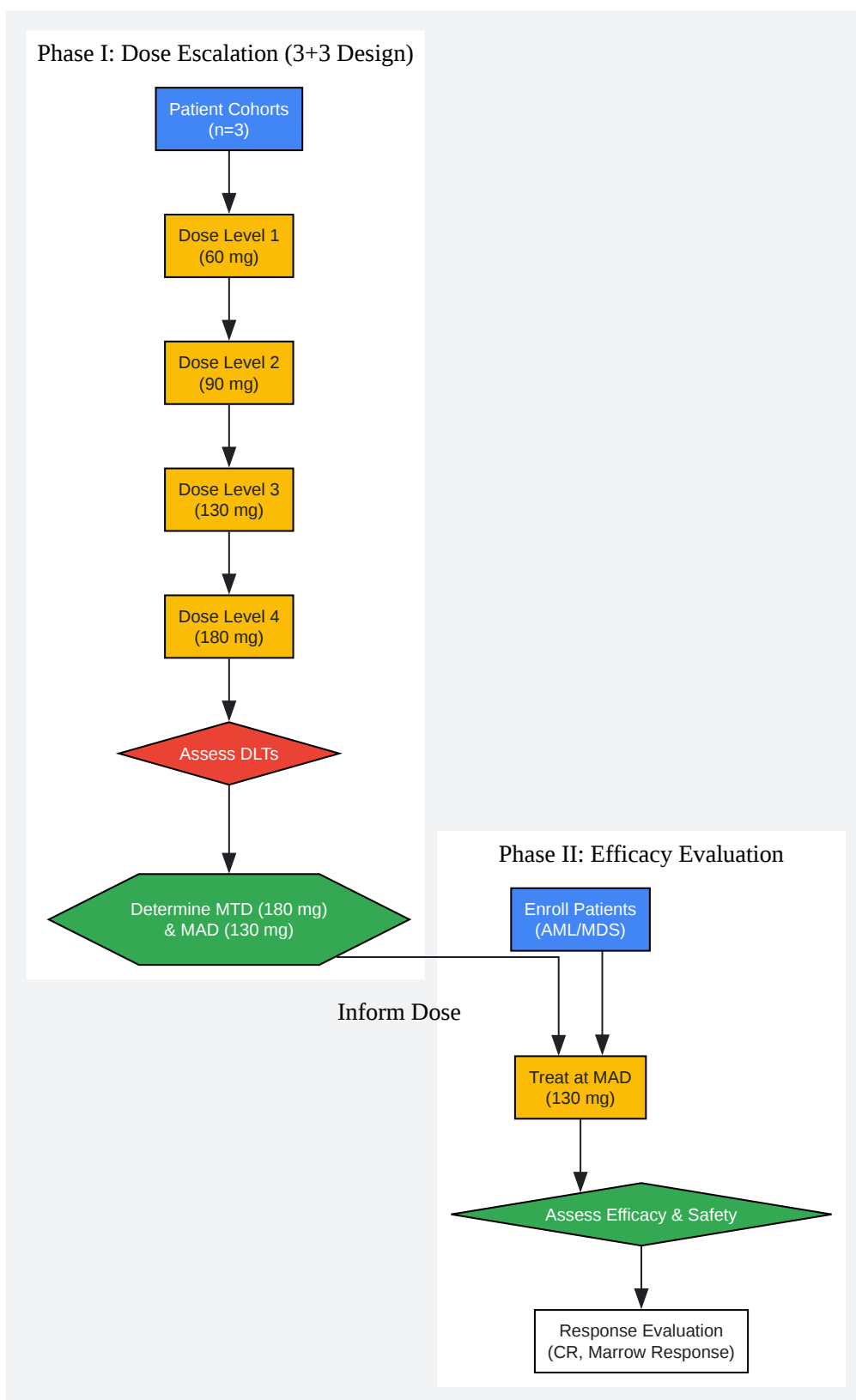
Tosedostat (formerly CHR-2797) is an orally bioavailable, small molecule inhibitor of the M1 family of aminopeptidases, particularly puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase (LTA4H).[1] By inhibiting these metalloenzymes, **Tosedostat** disrupts the cellular machinery responsible for protein degradation and recycling, leading to a depletion of intracellular amino acids.[2][3] This mechanism has shown potential for anti-proliferative, pro-apoptotic, and anti-angiogenic effects in preclinical models.[1][2] Early-phase clinical trials have explored the safety and efficacy of **Tosedostat** as a monotherapy and in combination with other agents across various hematological malignancies and solid tumors.[4][5][6] This technical guide provides a comprehensive overview of the key findings from these early-phase studies.

Mechanism of Action

Tosedostat functions as a metalloenzyme inhibitor, targeting aminopeptidases that are crucial for the final steps of protein recycling, downstream of the proteasome.[2] Its mechanism involves the intracellular conversion to its active acid metabolite, CHR-79888.[2] This active form inhibits aminopeptidases, leading to a selective depletion of the intracellular amino acid pool in tumor cells.[2][3] This amino acid deprivation triggers a cellular stress response, which can inhibit the mammalian target of rapamycin (mTOR) pathway, reduce protein synthesis, and

ultimately induce apoptosis in cancer cells.[3][7] Transformed cells appear to be more sensitive to this amino acid deprivation than normal cells.[8]





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